Physical State at Ambient Temperature: Liquid Triethylthialdine vs. Crystalline Thialdine and Bacon Dithiazine
At 25°C, 2,4,6-triethyl-1,3,5-dithiazinane is a clear to yellow liquid, whereas the trimethyl analog thialdine is a pale brownish crystalline solid with a melting point of 46.00–48.00°C, and bacon dithiazine (2,4,6-triisobutyl-1,3,5-dithiazinane) is a pale yellow crystalline solid with a melting point of 32.00–38.00°C . The liquid physical state of the target compound eliminates the need for a melting step during formulation and facilitates direct incorporation into liquid flavor delivery systems.
| Evidence Dimension | Melting point / physical state at ambient temperature |
|---|---|
| Target Compound Data | Liquid at 25°C; melting point 188°C (est.) [1] |
| Comparator Or Baseline | Thialdine: crystalline solid, mp 46–48°C; Bacon dithiazine: crystalline solid, mp 32–38°C |
| Quantified Difference | Remains liquid >100°C below the melting point of thialdine and bacon dithiazine; no heating required for liquid handling |
| Conditions | Ambient temperature (25°C), 760 mmHg |
Why This Matters
Liquid physical form reduces processing steps, minimizes thermal degradation risk during formulation, and simplifies accurate dosing in liquid flavor systems.
- [1] Flavscents. 2,4,6-Triethyl tetrahydro-1,3,5-dithiazine. Melting Point: 188.00°C (est). https://flavscents.com/library/material/59181c3a685/a View Source
